N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZOHKJGSSGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may interact with cellular proteins to induce apoptosis through the activation of caspases and the mitochondrial pathway. The benzothiazole moiety can also facilitate binding to DNA or proteins, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide with analogous compounds based on structural features, synthetic methods, physicochemical properties, and bioactivity.
Key Observations :
- Substituent Position: The 3-methylthio group in the target compound may confer distinct electronic and steric effects compared to 3- or 4-methyl substituents in analogs like 3o and 3p.
- Synthetic Efficiency : Rh-catalyzed C-H amidation (used for 3o and 3p) offers moderate yields (54–72%), while thiourea-linked analogs (3a-g) achieve higher yields (60–85%) due to straightforward condensation .
Physicochemical Properties
Key Observations :
- Lipophilicity : The methylthio group in the target compound increases LogP (4.2) compared to the methyl analog 3o (LogP 3.8), suggesting improved membrane permeability .
- Thermal Stability : Higher melting points (e.g., 181°C for 3o) correlate with crystalline purity achieved via Rh-catalyzed synthesis, whereas thiourea derivatives (e.g., 3d) exhibit lower melting points due to flexible linkages .
Key Observations :
- Therapeutic Potential: The target compound’s benzo[d]thiazole and methylthio groups align with kinase inhibitors like TAK-632 analogs, suggesting utility in necroptosis-related diseases .
- Antimicrobial Activity : Thiourea-linked benzamides (e.g., 3g) outperform the target compound in direct antimicrobial assays, likely due to enhanced hydrogen bonding with bacterial targets .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula , which includes a benzo[d]thiazole moiety linked to a phenyl group and a methylthio substituent. Its structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and pathways.
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Antimicrobial Activity :
- The compound has demonstrated potent activity against Mycobacterium tuberculosis, primarily through the inhibition of the enzyme DprE1, which is crucial for the survival of the bacterium. This interaction leads to disruption in cell wall synthesis, making it a potential candidate for anti-tubercular therapy.
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Anti-inflammatory Effects :
- This compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX-1), an enzyme involved in the inflammatory response. This suggests its utility in treating inflammatory diseases.
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Anticancer Potential :
- Preliminary studies indicate that this compound may possess anticancer properties, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis. Research has shown that it can inhibit growth in various cancer cell lines, including breast and liver cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
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Study on Antitubercular Activity :
A comprehensive study demonstrated that this compound effectively inhibits DprE1, leading to significant reductions in the viability of Mycobacterium tuberculosis in vitro. The study reported an IC50 value of 0.5 µM, indicating high potency against this pathogen. -
Anti-inflammatory Research :
In another study focused on inflammatory models, the compound was shown to reduce prostaglandin E2 production by inhibiting COX-1 activity. This effect was observed at concentrations as low as 1.2 µM, highlighting its potential as an anti-inflammatory agent. -
Anticancer Activity Assessment :
A series of experiments were conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated that treatment with this compound led to significant apoptosis and cell cycle arrest at concentrations around 5–6 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazole derivative with a substituted benzoyl chloride. For example, 2-methylbenzo[d]thiazole reacts with 3-(methylthio)benzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters for optimization include solvent selection (e.g., DMF or dichloromethane), temperature (room temperature vs. 40–60°C), and reaction time (4–24 hours). Monitoring via TLC and HPLC ensures intermediate conversion and final purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, such as the methylthio group and benzo[d]thiazole ring connectivity . Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies purity (>95% recommended for biological assays) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs. For example, benzo[d]thiazole derivatives often show anticancer or antimicrobial activity. Use in vitro models like MTT assays for cytotoxicity (e.g., against HeLa or MCF-7 cells) and microdilution assays for antimicrobial testing (e.g., E. coli, S. aureus). Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and replicate experiments to account for variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to enhance the compound's bioactivity?
- Methodological Answer : Systematically modify substituents on the benzamide (e.g., replacing methylthio with sulfonamide) and the benzo[d]thiazole core (e.g., introducing electron-withdrawing groups). Compare IC₅₀ values across analogs using standardized assays. For example, highlights that methylthio groups enhance target binding affinity, while bulky tert-butyl substituents may reduce solubility . Computational docking (e.g., AutoDock Vina) predicts interactions with targets like kinase enzymes .
Q. What strategies resolve contradictory data in biological activity across studies?
- Methodological Answer : Contradictions often arise from assay conditions or impurity artifacts. For instance, if one study reports potent anticancer activity while another shows none:
- Verify compound purity via HPLC-MS.
- Replicate assays under identical conditions (cell line, passage number, serum concentration).
- Explore off-target effects via proteomic profiling (e.g., kinase inhibitor panels) .
Q. How can reaction intermediates be characterized to troubleshoot low yields in multi-step syntheses?
- Methodological Answer : Isolate intermediates (e.g., via column chromatography) and analyze using NMR and IR spectroscopy. For example, incomplete coupling of the benzoyl chloride to the benzo[d]thiazole amine may result in residual starting material, detectable by ¹H NMR peaks at δ 8.5–9.0 ppm (aromatic protons) . Optimize stoichiometry (1.2:1 benzoyl chloride:amine ratio) and use inert atmospheres to prevent hydrolysis .
Q. What computational approaches predict the compound's metabolic stability or toxicity?
- Methodological Answer : Use in silico tools like SwissADME to predict metabolic hotspots (e.g., methylthio oxidation). Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. Compare results with experimental microsomal stability assays (e.g., liver microsomes + NADPH cofactor) to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
